molecular formula C10H10Br2OS B14056867 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14056867
M. Wt: 338.06 g/mol
InChI Key: JOQVQWSIQFCMBK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps:

    Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Introduction of Mercapto Group: The mercapto group (-SH) can be introduced through a nucleophilic substitution reaction using thiol reagents like thiourea or hydrogen sulfide (H2S).

    Formation of Bromomethyl Group: The bromomethyl group can be introduced by reacting the phenyl ring with formaldehyde and hydrobromic acid (HBr) under acidic conditions.

    Final Assembly: The final step involves the coupling of the brominated phenyl ring with a propan-2-one moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH4) can be used.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include alcohols or reduced carbonyl compounds.

Scientific Research Applications

1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:

    Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The mercapto group and carbonyl group can undergo redox reactions, affecting the compound’s reactivity and stability.

    Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by covalently modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.

    Bromoacetone: A brominated ketone with similar functional groups.

    1-Bromo-3-chloropropane: A halogenated propane with both bromine and chlorine atoms.

Uniqueness

1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is unique due to its combination of brominated phenyl ring, mercapto group, and bromomethyl group

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-3-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c11-5-7-2-1-3-10(14)9(7)4-8(13)6-12/h1-3,14H,4-6H2

InChI Key

JOQVQWSIQFCMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CC(=O)CBr)CBr

Origin of Product

United States

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